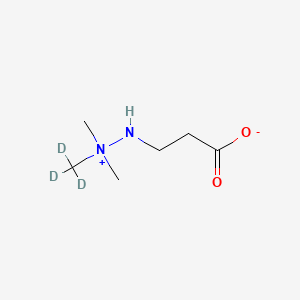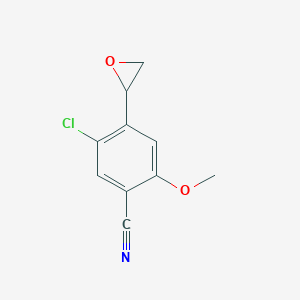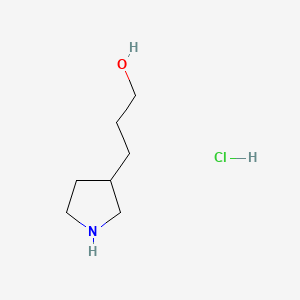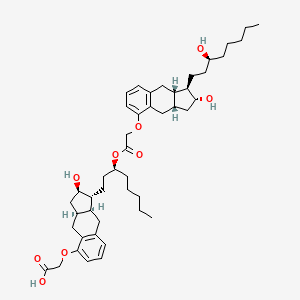
Treprostinil-3'-yl Treprostinilate Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Treprostinil-3’-yl Treprostinilate Ester is a derivative of treprostinil, a prostacyclin vasodilator widely used for the treatment of pulmonary arterial hypertension (PAH). This compound is designed to provide sustained release of treprostinil, potentially enabling more efficient and prolonged therapeutic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Treprostinil-3’-yl Treprostinilate Ester involves multiple steps, including key reactions such as Claisen rearrangement and catalytic Pauson–Khand reactions. These reactions are performed in continuous flow reactors to improve yields and selectivity
Industrial Production Methods: Industrial production of Treprostinil-3’-yl Treprostinilate Ester involves scaling up the synthetic routes using plug flow reactors. This method ensures consistent quality and high yield of the compound, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Treprostinil-3’-yl Treprostinilate Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Treprostinil-3’-yl Treprostinilate Ester has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Industry: Utilized in the development of sustained-release drug formulations and transdermal delivery systems.
Wirkmechanismus
Treprostinil-3’-yl Treprostinilate Ester exerts its effects by promoting the vasodilation of pulmonary and systemic arterial vascular beds. It acts as an anti-thrombotic agent and a potent vasodilator, reducing pulmonary artery pressure and improving systemic oxygen transport. The compound targets prostacyclin receptors, leading to the activation of cyclic adenosine monophosphate (cAMP) pathways, which ultimately result in vasodilation and inhibition of platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
Treprostinil Sodium: Used for intravenous and subcutaneous administration.
Treprostinil Diolamine: Available for oral administration.
Treprostinil Palmitil: Formulated for inhaled administration.
Uniqueness: Treprostinil-3’-yl Treprostinilate Ester is unique due to its sustained-release properties, which allow for prolonged therapeutic effects compared to other treprostinil formulations. This makes it a promising candidate for developing long-acting treatments for pulmonary arterial hypertension and other related conditions .
Eigenschaften
Molekularformel |
C46H66O9 |
|---|---|
Molekulargewicht |
763.0 g/mol |
IUPAC-Name |
2-[[(1R,2R,3aS,9aS)-1-[(3S)-3-[2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetyl]oxyoctyl]-2-hydroxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C46H66O9/c1-3-5-7-13-33(47)17-19-35-37-21-30-12-10-16-44(40(30)24-31(37)25-41(35)48)54-28-46(52)55-34(14-8-6-4-2)18-20-36-38-22-29-11-9-15-43(53-27-45(50)51)39(29)23-32(38)26-42(36)49/h9-12,15-16,31-38,41-42,47-49H,3-8,13-14,17-28H2,1-2H3,(H,50,51)/t31-,32-,33-,34-,35+,36+,37-,38-,41+,42+/m0/s1 |
InChI-Schlüssel |
LILCMHRRAUOLQM-FOIJVJNNSA-N |
Isomerische SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O[C@@H](CCCCC)CC[C@H]4[C@@H](C[C@H]5[C@@H]4CC6=C(C5)C(=CC=C6)OCC(=O)O)O)O)O |
Kanonische SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OC(CCCCC)CCC4C(CC5C4CC6=C(C5)C(=CC=C6)OCC(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


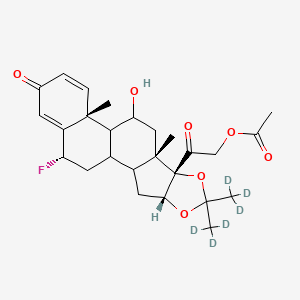
![1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol Fumarate](/img/structure/B13862948.png)
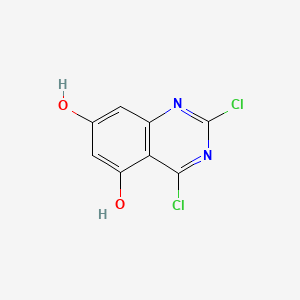
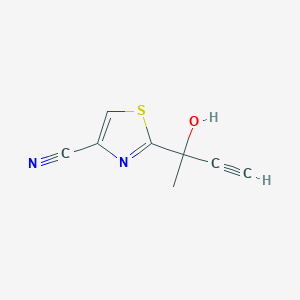
![3-[4-Methyl-3-[methyl-(7-nitrosopyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13862960.png)
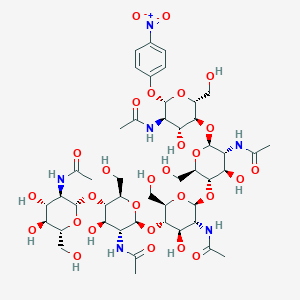

![3-[(5S)-(2-Fluorophenyl)-5-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one](/img/structure/B13862984.png)
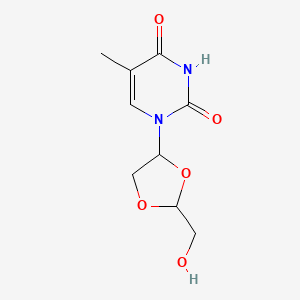
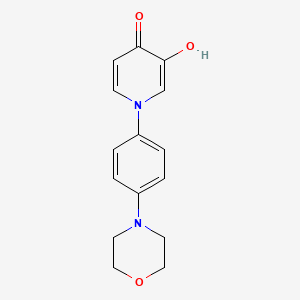
![2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine](/img/structure/B13863007.png)
